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An In-Depth Technical Guide to PNB-001: A Selective CCK2 Receptor Ligand

Introduction

PNB-001 (also known as GPP-Balacovin) is a first-in-class, orally active small molecule that
functions as a selective antagonist for the cholecystokinin B (CCK2) receptor, which is also
known as the gastrin receptor.[1][2] It is an arylated 5-hydroxy-pyrrol-2-one derivative
synthesized from mucochloric acid.[3] While its primary mechanism is the selective antagonism
of the CCK2 receptor, some studies also describe it as having a unique dual action, functioning
as a cholecystokinin-A (CCK-A) agonist and a CCK-B (CCK2) antagonist. This profile gives
PNB-001 a unique combination of anti-inflammatory, analgesic, and immunomodulatory
properties.

Developed by PNB Vesper Life Sciences, PNB-001 has progressed through preclinical and
clinical development for various therapeutic indications, including inflammatory bowel disease
(IBD), inflammatory pain, and as an adjunct treatment for moderate COVID-19. Its high stability,
favorable physicochemical properties, and demonstrated safety in early clinical trials make it a
compound of significant interest for drug development professionals.

Mechanism of Action
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The physiological effects of PNB-001 are primarily mediated through its interaction with the
cholecystokinin (CCK) receptor system. There are two main subtypes of CCK receptors: CCK-
A (for 'alimentary’) and CCK-B (for 'brain’). The CCK-B receptor is also known as the CCK2 or
gastrin receptor.

Gastrin, a peptide hormone, binds to the CCK2 receptor, triggering a signaling cascade that
leads to the release of histamine, which subsequently stimulates the secretion of gastric acid.
This pathway is also implicated in the cell proliferation and maturation of the gastrointestinal
tract. In certain pathological conditions, such as gastrinoma, gastric cancers, and inflammatory
bowel syndrome, there is an excess production or sustained secretion of gastrin or CCK,
leading to overstimulation of this pathway.

PNB-001 acts as a selective antagonist at the CCK2 receptor, blocking the binding of gastrin
and CCK. This action inhibits the downstream signaling responsible for gastric acid secretion
and cellular proliferation. The antagonistic properties of PNB-001 have been confirmed in
isolated tissue assays, where it effectively blocks contractions induced by CCK receptor
agonists like pentagastrin (CCK-5).
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Caption: CCK2 receptor signaling pathway and the antagonistic action of PNB-001.

Data Presentation
Table 1: Binding Affinity and Selectivity
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Binding
Compound Target Affinity (ICso / Selectivity Reference
Ki)
450-fold
selective for
PNB-001 CCK2 20 nM / 22 nM
CCK2 over
CCK1
PNB-001 is 10
L-365,260 _
CCK2 - times more
(Standard)
potent

Table 2: Preclinical Efficacy Data
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Model Species

Dosage

Key Findings Reference

Indomethacin-
Induced IBD

Rat

5 and 20 mg/kg
p.o.

Extremely
effective in
reducing
inflammation and
IBD-dependent
damage;
completely
reversed
pathological

changes.

Formalin-
) Rat
Induced Pain

Extremely
effective in both
neuropathic
(Phase I) and
inflammatory
(Phase 1) pain

models.

Tail-Flick Assay
(Pain)

Mouse

0.5 mg/kg

Analgesic effect
comparable to 40

mg/kg Tramadol.

LPS-Induced
Lung Mouse

Inflammation

100 mg/kg b.w.
p.o.

Decreased
severity of lung
inflammation and
showed
prophylactic
action.

Table 3: Pharmacokinetic and ADME Properties
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Parameter Species | System Value Reference
Half-life (Microsomal) Rat Liver Microsomes 1.20 min
Dog and Human Liver )
) ~12 min
Microsomes
Half-life (In Vivo) Rat 9 hours
Time to Peak )
Rat (20 mg/kg p.o.) 40 min

Concentration (Tmax)

Bioavailability

Rat

Relatively low

Plasma Protein

Binding

Rat and Human

Plasma

97%

Permeability (Caco-2)

High permeability, not

subject to efflux.

CYP450 Inhibition

No inhibition of
CYP3A4, CYP2C9,
CYP1A2 up to 10 pM.

Table 4: Clinical Trial Summary

© 2026 BenchChem. All rights reserved.

5/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8263531?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Phase

Population

Dosage

Key Findings
& Safety

Reference

Phase | (SAD)

74 Healthy
Subjects

25 - 1500 mg

Found to be
extremely safe
and well-

tolerated.

Phase | (MAD)

Healthy Subjects

50, 100, and 200

mg

Safe, target
plasma
concentrations
were reached.
Mild AEs like
vomiting and a
transient
increase in ALT
at a high dose in

one subject.

Phase I

40 Moderate
COVID-19

Patients

100 mg (tid) for
14 days (+ Best
Care)

Significant
clinical
improvement
from baseline to
Day 15
(p=0.042). Well-
tolerated, with a
better safety
profile than the
Best Care only

arm.

Experimental Protocols
Isolated Tissue Assay for CCK2 Antagonism

This in vitro protocol is used to confirm the functional antagonism of PNB-001 at the CCK2

receptor.

Methodology:
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Tissue Preparation: A section of the rat duodenum is isolated and mounted in an organ bath
containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C
and aerated with carbogen (95% Oz, 5% COz2).

Equilibration: The tissue is allowed to equilibrate under a resting tension for a period of 30-60
minutes.

Agonist Concentration-Response: A cumulative concentration-response curve is generated
for a CCK2-selective agonist, such as pentagastrin (CCK-5), to establish a baseline for
induced contractions.

Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of
PNB-001 (e.g., 100 nM) for a set period (e.g., 30 minutes).

Post-Incubation Agonist Response: The concentration-response curve for the agonist
(pentagastrin) is repeated in the presence of PNB-001.

Data Analysis: The contractile responses are measured using an isometric transducer. A
rightward shift in the agonist's concentration-response curve in the presence of PNB-001
indicates competitive antagonism. The potency of PNB-001 is confirmed by its ability to fully
block the agonist-induced contractions.
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Caption: Experimental workflow for the isolated tissue antagonism assay.

In Vivo Model: Indomethacin-Induced Inflammatory
Bowel Disease (IBD)
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This animal model is used to evaluate the anti-inflammatory efficacy of PNB-001 in a condition
mimicking IBD.

Methodology:

» Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to laboratory
conditions for at least one week.

Induction of IBD: IBD is induced by subcutaneous or oral administration of indomethacin.

Treatment Groups: Animals are randomized into several groups:

[¢]

Vehicle Control (receives vehicle only).

[e]

Disease Control (receives indomethacin + vehicle).

o

Positive Control (receives indomethacin + a standard drug like Prednisolone).

[¢]

Test Groups (receive indomethacin + varying doses of PNB-001, e.g., 5 mg/kg and 20
mg/kg, p.o.).

Drug Administration: PNB-001 or control substances are administered orally for a specified
period following IBD induction.

Efficacy Evaluation: After the treatment period, animals are euthanized. The gastrointestinal
tissues are collected for:

o Gross Pathological Examination: Assessment of ulceration, inflammation, and tissue
damage.

o Histopathological Analysis: Microscopic examination of tissue sections to assess
inflammatory cell infiltration, mucosal damage, and other pathological changes.

Data Analysis: The severity of IBD is scored based on the pathological and histopathological
findings. The efficacy of PNB-001 is determined by its ability to significantly reduce these
scores compared to the disease control group.
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Development and Evaluation Pipeline

The progression of PNB-001 from a chemical entity to a clinical candidate follows a structured
pipeline involving synthesis, preclinical evaluation, and human clinical trials.
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Caption: Logical pipeline for the development and evaluation of PNB-001.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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